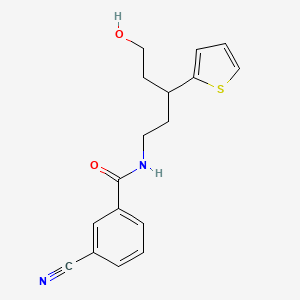
N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide: is an organic compound characterized by its complex structure, which includes a sulfonamide group, a nitro group, and a hydrazinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrated compound with chlorosulfonic acid, followed by treatment with ammonia or an amine to form the sulfonamide.
Hydrazination: The final step involves the introduction of the hydrazinyl group. This can be achieved by reacting the sulfonamide with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide can undergo reduction to form corresponding amines.
Reduction: The hydrazinyl group can participate in reduction reactions, potentially forming hydrazones or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Amines: From the reduction of the nitro group.
Hydrazones: From reactions involving the hydrazinyl group.
Substituted Aromatics: From various substitution reactions on the benzene rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In industrial applications, this compound can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure and reactive functional groups.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites. The sulfonamide group is known to interact with enzymes involved in folate synthesis, which is a common target for antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: Similar in structure but lacks the nitro and hydrazinyl groups.
2,4-dimethylphenylhydrazine: Contains the hydrazinyl group but lacks the sulfonamide and nitro groups.
5-nitro-2-hydrazinylbenzenesulfonamide: Similar but with different substituents on the benzene ring.
Uniqueness
N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-9-3-5-12(10(2)7-9)17-23(21,22)14-8-11(18(19)20)4-6-13(14)16-15/h3-8,16-17H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHOQEZGADFDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
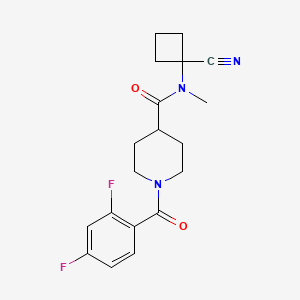
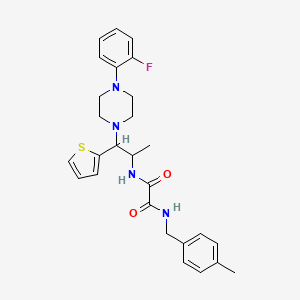
![6-(4-Ethoxyphenyl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2761664.png)
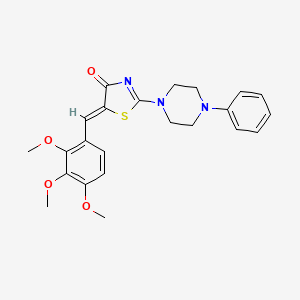
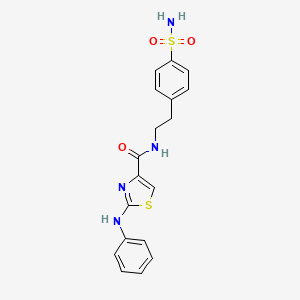
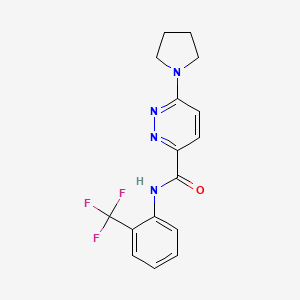
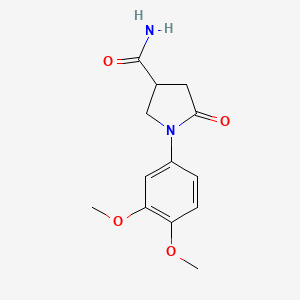
![4-(dibutylsulfamoyl)-N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2761669.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2761670.png)
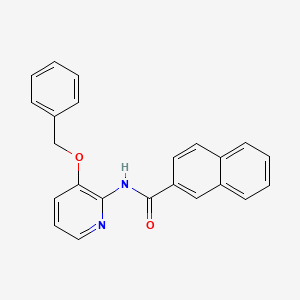
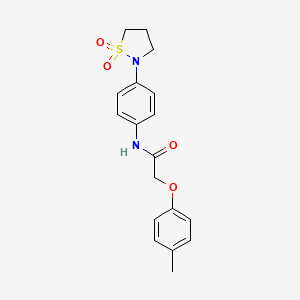
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)

